Dibutyl trichloroethenyl phosphate
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Overview
Description
Dibutyl trichloroethenyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications. This compound is characterized by the presence of both phosphate and trichloroethenyl groups, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl trichloroethenyl phosphate typically involves the reaction of trichloroethenyl chloride with dibutyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dibutyl trichloroethenyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of dibutyl phosphate and trichloroethanol.
Oxidation: Oxidative reactions can convert this compound into its corresponding oxides or other oxidized derivatives.
Substitution: The trichloroethenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to achieve substitution.
Major Products
Hydrolysis: Dibutyl phosphate and trichloroethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl trichloroethenyl phosphate has found applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl trichloroethenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Tributyl phosphate: Another organophosphorus compound with similar applications but different chemical properties.
Di(2-ethylhexyl)phosphoric acid: Used in solvent extraction and has different structural characteristics.
Dibutyl phosphate: A simpler analog without the trichloroethenyl group.
Uniqueness
Dibutyl trichloroethenyl phosphate is unique due to the presence of the trichloroethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not observed with simpler organophosphorus compounds.
Properties
CAS No. |
89094-85-9 |
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Molecular Formula |
C10H18Cl3O4P |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
dibutyl 1,2,2-trichloroethenyl phosphate |
InChI |
InChI=1S/C10H18Cl3O4P/c1-3-5-7-15-18(14,16-8-6-4-2)17-10(13)9(11)12/h3-8H2,1-2H3 |
InChI Key |
FUJOQQAWMUNLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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